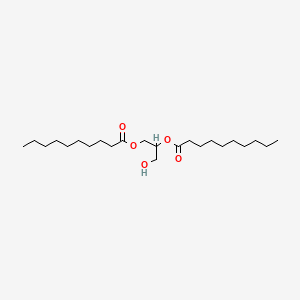

1,2-Didecanoylglycerol

Vue d'ensemble

Description

1,2-Didecanoylglycerol, also known as glyceryl 1,2-dicaprate or 1,2-dicaprin, is a synthetic diacylglycerol . It is metabolized by platelets to 1,2-didecanoylphosphatidic acid (PA 10) and activates protein kinase C (PKC) . It is used for research purposes .

Synthesis Analysis

1,2-Didecanoylglycerol is an intermediate in the formation of many glycerolipids in animal and plant tissues . It is formed during the biosynthesis of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols . It is also produced from phosphatidylcholine by an exchange reaction with ceramide, catalyzed by the sphingomyelin synthases SMS1 and SMS2 .

Molecular Structure Analysis

The molecular formula of 1,2-Didecanoylglycerol is C23H44O5 . Its average mass is 400.592 Da and its monoisotopic mass is 400.318878 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Didecanoylglycerol include a density of 1.0±0.1 g/cm3, a boiling point of 481.9±12.0 °C at 760 mmHg, and a flash point of 148.0±13.1 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 22 freely rotating bonds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-decanoyloxy-3-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939105 | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Didecanoylglycerol | |

CAS RN |

17863-69-3 | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 1,2-Didecanoylglycerol in cells?

A1: 1,2-Didecanoylglycerol primarily targets and activates Protein Kinase C (PKC) [, , , , , , ], a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis.

Q2: How does 1,2-Didecanoylglycerol activate PKC?

A2: Similar to naturally occurring DAGs, 1,2-Didecanoylglycerol binds to the regulatory domain of PKC, increasing its affinity for calcium ions and phosphatidylserine, leading to its activation [, , ].

Q3: What are the downstream effects of PKC activation by 1,2-Didecanoylglycerol?

A3: PKC activation by 1,2-Didecanoylglycerol initiates a cascade of phosphorylation events, ultimately influencing gene expression, cell proliferation, inflammation, and tumor promotion [, , , , , , , ].

Q4: Can 1,2-Didecanoylglycerol exert effects independent of PKC activation?

A4: Research suggests 1,2-Didecanoylglycerol may modulate calcium influx and insulin release in certain cell types via PKC-independent mechanisms []. Further investigation is needed to fully elucidate these pathways.

Q5: Does the cellular response to 1,2-Didecanoylglycerol vary across different cell types?

A5: Yes, the magnitude and nature of cellular responses to 1,2-Didecanoylglycerol vary depending on the cell type, expression levels of PKC isoforms, and the presence of other signaling molecules [, , , ].

Q6: What is the molecular formula and weight of 1,2-Didecanoylglycerol?

A6: The molecular formula is C23H46O5, and the molecular weight is 402.6 g/mol.

Q7: Is there information available about the material compatibility of 1,2-Didecanoylglycerol?

A7: The provided research primarily focuses on the biological activity of 1,2-Didecanoylglycerol. Information regarding material compatibility is limited.

Q8: Does 1,2-Didecanoylglycerol possess any catalytic properties itself?

A8: 1,2-Didecanoylglycerol is not an enzyme and does not possess inherent catalytic properties. Its role is primarily as a signaling molecule.

Q9: What are the main applications of 1,2-Didecanoylglycerol in research?

A9: 1,2-Didecanoylglycerol is utilized in research to:

- Study PKC activation and downstream signaling pathways. [, , , , , , ]

- Investigate the role of DAGs in various cellular processes, such as cell growth, differentiation, and apoptosis. [, , , , , , ]

- Explore its potential as a tumor promoter in two-stage carcinogenesis models. [, ]

Q10: How does the length of the acyl chain in 1,2-Didecanoylglycerol affect its activity?

A13: Research suggests that the length of the acyl chain can influence the potency and selectivity of DAGs towards different PKC isoforms [, ]. For instance, 1,2-Didecanoylglycerol exhibited higher potency than 1,2-Dioctanoylglycerol in activating PKC in some studies [].

Q11: What is the significance of the sn-1,2 configuration of the acyl chains in 1,2-Didecanoylglycerol?

A14: The sn-1,2 configuration is crucial for the biological activity of DAGs []. This specific stereochemistry allows for optimal interaction with the PKC binding site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)